

theoretical prediction of Na₃N properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: trisodium nitride

Cat. No.: B576712

[Get Quote](#)

An In-depth Technical Guide to the Theoretically Predicted Properties of Sodium Nitride (Na₃N)

Introduction

Sodium nitride (Na₃N) is an inorganic compound that has long been considered elusive due to its extreme instability under normal conditions.[1][2] Unlike the more stable lithium nitride, Na₃N readily decomposes into its constituent elements, sodium and nitrogen.[1] The formation of even metastable Na₃N was first predicted by theoretical considerations before being demonstrated in practice.[3] Given the compound's inherent instability, which makes experimental characterization challenging, theoretical predictions grounded in first-principles calculations are indispensable for understanding its fundamental structural, electronic, and thermodynamic properties. This guide provides a comprehensive overview of the key theoretical predictions for Na₃N, tailored for researchers and professionals in materials science and related fields.

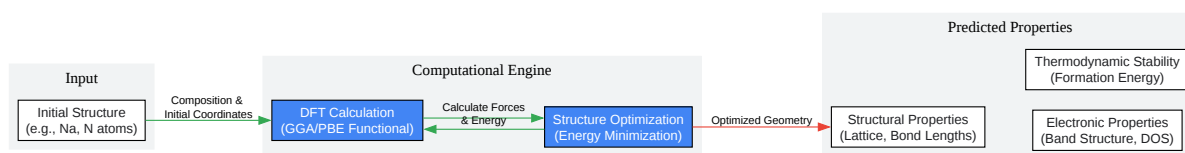
Theoretical and Computational Protocols

The theoretical predictions of Na₃N properties are predominantly derived from ab initio (first-principles) calculations, which model the system at an atomic level without requiring prior experimental data.

Density Functional Theory (DFT) The primary computational method employed is Density Functional Theory (DFT).[4][5] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Na₃N, it has been used to predict phase stability, defect structures, electronic band structures, and formation energies.[5][6]

- Generalized Gradient Approximation (GGA): Many of the cited studies utilize the Generalized Gradient Approximation (GGA) for the exchange-correlation functional, which is a crucial component of DFT calculations.[4] The Perdew-Burke-Ernzerhof (PBE) functional is a specific type of GGA that has been shown to be appropriate for the Na-N system.[6]

Global Structure Optimization To identify stable and metastable crystal structures, global optimization techniques are often paired with DFT.[7] These computational methods explore the potential energy landscape of a given chemical composition to find the most energetically favorable atomic arrangements.[7] This approach has been instrumental in identifying various potential polymorphs of Na_3N . [7][8]



[Click to download full resolution via product page](#)

Computational workflow for predicting Na_3N properties using DFT.

Structural Properties

Theoretical calculations have identified several candidate structures for Na_3N , with the anti- ReO_3 type being the most prominent and experimentally confirmed structure at ambient pressure.[1][3][7]

Ambient Pressure Structure At room temperature, Na_3N is predicted and observed to adopt the cubic anti- ReO_3 structure.[1][3] This structure consists of corner-sharing NNa_6 octahedra.[8][9]

High-Pressure Phase Transitions First-principles calculations predict that Na_3N undergoes a phase transition under high pressure.[4] At approximately 9.5 GPa, the compound is predicted to transform from a hexagonal structure (space group $P6/mmm$) to a cubic structure (space

group Fm-3m).[4] Both of these high-pressure phases are calculated to be mechanically stable.
[4]

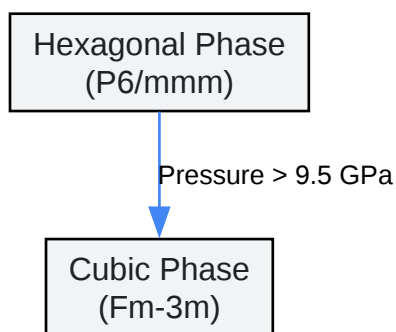
Property	Cubic (Pm-3m) [anti-ReO ₃]
Crystal System	Cubic[1][9]
Space Group	Pm-3m[1][3][9]
Lattice Constant (a)	4.75 Å[9] / 4.73301(6) Å[3][10]
Cell Volume	106.90 Å ³ [9]
Density	1.29 g/cm ³ [9]
Na-N Bond Length	2.37 Å[9]
Bonding	Primarily ionic (~90%) with covalent character[1] [2]

Thermodynamic Stability

Na₃N is theoretically and experimentally known to be a metastable compound.[3][7] Its positive enthalpy of formation indicates that it is thermodynamically unstable with respect to decomposition into elemental sodium (Na) and nitrogen gas (N₂).[1][3]

Property	Predicted/Estimated Value
Predicted Formation Energy	0.127 eV/atom[9]
Energy Above Convex Hull	0.182 eV/atom[9]
Standard Enthalpy of Formation ($\Delta_f H^\ominus$)	+64 kJ/mol[1][3]
Decomposition Temperature	~360 K (~87 °C)[1][7] / >104 °C[3][10]

The "Energy Above Convex Hull" is a key metric from computational materials science that quantifies the thermodynamic instability of a compound. A value of zero indicates stability, while a positive value indicates metastability or instability. The predicted value of 0.182 eV/atom confirms the metastable nature of Na₃N.[9]



[Click to download full resolution via product page](#)

Predicted pressure-induced phase transition in Na_3N .^[4]

Electronic Properties

The electronic nature of Na_3N is complex. While its high ionicity (~90%) might suggest insulating behavior, theoretical calculations predict metallic properties.^[1]

- **Metallic Character:** DFT calculations from the Materials Project predict a band gap of 0.00 eV, which is characteristic of a metal.^[9]
- **Band Gap Collapse:** Further theoretical analysis suggests that when nitrogen is introduced into the sodium lattice, the sodium atoms rearrange and move closer together, forming a conducting band of s-electrons. Covalent interactions between this band and cavities in the structure lead to a collapse of the band gap that would typically be present in a semiconductor or insulator, resulting in a metallic compound.^[11]

Property	Predicted Value
Band Gap	0.00 eV ^[9]
Magnetic Ordering	Non-magnetic ^[9]
Character	Metallic ^{[9][11]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium nitride - Wikipedia [en.wikipedia.org]
- 2. Sodium Nitride Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. researchgate.net [researchgate.net]
- 4. The analysis of structural, elastic, and electronic properties of Na₃N compound under high hydrostatic pressure with the first principles method [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Pressure Stability and Electronic Properties of Sodium-Rich Nitrides: Insights from First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Plasma-assisted synthesis and properties of Na(3)N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Holes cause sodium nitride to behave like a metal | Research | Chemistry World [chemistryworld.com]
- To cite this document: BenchChem. [theoretical prediction of Na₃N properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b576712#theoretical-prediction-of-na3n-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com